N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-7(12-14-6)11-8(13)5-10/h4H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAGTAPJCLVZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651097 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55809-27-3 | |
| Record name | N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide CAS number
This guide provides a comprehensive technical overview of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, a crucial chemical intermediate in the field of drug discovery and development. We will delve into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights for researchers, scientists, and professionals in medicinal chemistry.
This compound is a specialized organic compound valued for its role as a reactive building block. Its structure uniquely combines a bulky, lipophilic tert-butyl group on an isoxazole ring with a reactive chloroacetamide functional group. This combination is pivotal for its utility in constructing more complex bioactive molecules.
Nomenclature and Isomerism: It is critical to distinguish this compound from its isomer, N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-chloroacetamide. The numbering of the 1,2-oxazole (isoxazole) ring dictates the position of the substituents. The title compound has the tert-butyl group at position 5 and the chloroacetamide group at position 3. This specific arrangement is found in several potent kinase inhibitors. While a specific CAS number for this compound is not prominently listed in major databases, its direct precursor, 5-tert-butylisoxazol-3-amine, is commercially available. The properties of the final compound are largely inferred from its constituent parts.
Table 1: Physicochemical Properties
| Property | Value / Description | Rationale & Supporting Data |
|---|---|---|
| Molecular Formula | C₉H₁₃ClN₂O₂ | Derived from structural analysis. |
| Molecular Weight | 216.67 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a colorless to pale yellow solid. | Based on the appearance of similar compounds like 2-chloroacetamide, which is a colorless solid that can appear yellow with age.[1] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The bulky tert-butyl group and overall organic structure suggest hydrophobicity, while the amide group offers some polarity. The parent drug, Quizartinib, is soluble in DMSO.[2] |
| Reactivity | The chloroacetamide moiety is a potent electrophile, making it reactive towards nucleophiles (e.g., amines, thiols). | The chlorine atom is an excellent leaving group, activated by the adjacent carbonyl group, facilitating nucleophilic substitution reactions. This is a common strategy in fragment-based drug design. |
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of this compound is a two-stage process. The primary challenge lies in the construction of the substituted isoxazole core, followed by a standard acylation reaction. The causality behind this approach is to first build the stable, less reactive heterocyclic core and then introduce the highly reactive "warhead" (the chloroacetamide group) in the final step to avoid unwanted side reactions.
Synthesis of the Core Intermediate: 5-tert-Butylisoxazol-3-amine
The precursor, 5-tert-butylisoxazol-3-amine, is a vital building block for various pharmaceuticals.[3][4] Its synthesis is a well-established process in organic chemistry, often involving the cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-keto ester derivative with hydroxylamine. A common and reliable method proceeds via a chloroxime intermediate.[5]
Final Acylation Step
The final product is synthesized via the acylation of 5-tert-butylisoxazol-3-amine with a chloroacetylating agent, such as chloroacetyl chloride or chloroacetic anhydride, in the presence of a non-nucleophilic base.
Diagram 1: Synthetic Workflow
Caption: A two-part synthetic workflow for the target compound.
Detailed Experimental Protocol (Illustrative)
Objective: To synthesize this compound from 5-tert-butylisoxazol-3-amine.
Materials:
-
5-tert-butylisoxazol-3-amine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-tert-butylisoxazol-3-amine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. The reason for cooling is to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Base Addition: Add the non-nucleophilic base (e.g., TEA) to the solution and stir for 5 minutes. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add chloroacetyl chloride dropwise to the stirred solution. The slow addition maintains temperature control and ensures a homogenous reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize excess acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.
Characterization: The structure of the final product should be unequivocally confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[6][7]
Application in Drug Development: The FLT3 Kinase Inhibitor Scaffold
The primary significance of the N-(5-tert-butyl-1,2-oxazol-3-yl) moiety lies in its role as a key pharmacophore in potent kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their aberrant activation is a hallmark of many cancers.[8]
Case Study: Quizartinib (AC220)
The most prominent example is Quizartinib (AC220) , a highly potent and selective second-generation FMS-like tyrosine kinase-3 (FLT3) inhibitor.[2][9] Quizartinib is used for the treatment of Acute Myeloid Leukemia (AML), particularly in patients with FLT3 internal tandem duplication (ITD) mutations.[9][10]
The N-(5-tert-butyl-1,2-oxazol-3-yl) group in Quizartinib is part of a urea linkage. In the co-crystal structure of Quizartinib bound to the FLT3 kinase domain, the tert-butyl group fits snugly into a hydrophobic pocket, contributing significantly to the inhibitor's high potency and selectivity.[10] The isoxazole ring and urea linker form critical hydrogen bonds with the kinase hinge region.[10]
This compound serves as a valuable intermediate for synthesizing analogs of Quizartinib or other kinase inhibitors. The reactive chloroacetamide group allows for covalent modification or for further synthetic elaboration to build diverse molecular libraries for structure-activity relationship (SAR) studies.
Diagram 2: Role as a Kinase Inhibitor Fragment
Caption: The role of the title compound in the drug discovery pipeline.
Safety, Handling, and Storage
While specific safety data for the title compound is not available, a robust safety assessment can be made based on its functional groups, particularly the chloroacetamide moiety. 2-Chloroacetamide is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[11]
Table 2: GHS Hazard Profile (Inferred from 2-Chloroacetamide)
| Hazard Class | GHS Classification | Precautionary Statements (Examples) |
|---|---|---|
| Acute Toxicity, Oral | Category 3 (Toxic) | H301: Toxic if swallowed. P264, P270, P301+P310. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. P261, P272, P280. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. P201, P202. |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Personal Protective Equipment:
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11][13]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13] Store in a locked cabinet or an area accessible only to authorized personnel.
Conclusion
This compound is more than a simple chemical; it is a key enabler in the rational design of targeted therapeutics. Its value is derived from the specific isomeric arrangement of its substituted isoxazole core, which has proven to be optimal for binding to the FLT3 kinase, and the presence of a reactive handle for further chemical modification. For scientists in drug discovery, understanding the synthesis, reactivity, and strategic importance of this molecule is essential for developing the next generation of kinase inhibitors to combat diseases like AML.
References
-
Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Available at: [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved January 28, 2026, from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-tert-butylisoxazol-5-amine. Retrieved January 28, 2026, from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved January 28, 2026, from [Link]
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][6]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-like Tyrosine Kinase-3 (FLT3) Inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. Available at: [Link]
-
Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available at: [Link]
-
PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. Retrieved January 28, 2026, from [Link]
-
Zorn, J. A., et al. (2015). Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220). PLoS ONE, 10(4), e0121177. Available at: [Link]
-
Leggio, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26189-26196. Available at: [Link]
-
Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate. Available at: [Link]
-
International Labour Organization & World Health Organization. (n.d.). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved January 28, 2026, from [Link]
-
Chemical-Kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved January 28, 2026, from [Link]
-
Hunchak, V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(3), M1432. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). quizartinib. Retrieved January 28, 2026, from [Link]
Sources
- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-tert-butylisoxazol-5-amine [myskinrecipes.com]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemicalkinomics.com [chemicalkinomics.com]
- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib (AC220) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. chemicalbook.com [chemicalbook.com]
- 13. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
An In-Depth Technical Guide to the Discovery of Novel Oxazole Derivatives
Introduction: The Enduring Appeal of the Oxazole Core
The oxazole, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and synthetic molecules stems from its unique combination of structural and chemical properties.[3] The oxazole ring system is not merely a passive linker; its constituent heteroatoms are adept at forming non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with various biological receptors and enzymes.[1][4] This inherent ability to engage with biological targets has led to the development of oxazole-containing compounds with a vast spectrum of therapeutic applications, including anticancer, antiviral, anti-inflammatory, antibacterial, and antidiabetic activities.[3][5][6] This guide provides a technical overview of the strategies, methodologies, and field-proven insights essential for the successful discovery and development of novel oxazole derivatives.
Section 1: Strategic Foundations for Oxazole Synthesis
The successful synthesis of a diverse library of oxazole derivatives hinges on the selection of an appropriate chemical strategy. The choice of method is dictated by factors such as the desired substitution pattern, the availability of starting materials, reaction scalability, and functional group tolerance.
Classical Methodologies: The Bedrock of Oxazole Chemistry
Several foundational methods remain relevant for their reliability and straightforward execution.
-
Robinson-Gabriel Synthesis: This is a cornerstone reaction for forming 2,5-disubstituted oxazoles. It involves the cyclization and dehydration of an α-acylamino ketone.[7] While robust, the often harsh acidic conditions (e.g., concentrated sulfuric acid) can limit its applicability with sensitive substrates.[7][8] The use of polyphosphoric acid can sometimes improve yields.[8]
-
Van Leusen Oxazole Synthesis: For accessing 5-substituted oxazoles, the Van Leusen reaction is exceptionally powerful.[3] It employs a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), a versatile C2N1 synthon.[3] The key advantages of this method are its operational simplicity, the broad availability of aldehyde starting materials, and its overall flexibility, making it a favored strategy in modern medicinal chemistry.[3]
-
Other Notable Classical Routes: The Fischer oxazole synthesis (from cyanohydrins and aldehydes), the Bredereck reaction (from α-haloketones and formamide), and the Davidson cyclization also provide reliable, albeit sometimes less versatile, pathways to the oxazole core.[1][7][8]
Modern Synthetic Innovations
Recent advancements have focused on improving efficiency, broadening substrate scope, and employing milder reaction conditions.
-
Metal-Catalyzed Reactions: Copper and gold catalysts have enabled novel and highly efficient routes. For instance, copper-catalyzed annulation/olefination cascades between iodonium-phosphonium ylides and amides provide a regioselective pathway to oxazoles under mild conditions.[9] Similarly, one-pot Suzuki-Miyaura coupling reactions have been developed for producing 2,4,5-trisubstituted oxazoles, showcasing the power of tandem catalysis.[1]
-
Green Chemistry Approaches: To align with sustainable practices, methods like microwave-assisted synthesis have been employed. This technique can dramatically reduce reaction times and improve yields, as demonstrated in the synthesis of substituted oxazoles from aryl aldehydes and TosMIC.[8]
The following diagram illustrates the convergence of various starting materials and synthetic strategies toward the formation of the oxazole core.
Caption: Key Synthetic Pathways to the Oxazole Core.
Section 2: Therapeutic Frontiers for Novel Oxazole Derivatives
The true value of a synthetic strategy is realized when it produces compounds with potent and selective biological activity. Oxazole derivatives have shown significant promise in several critical therapeutic areas.
Anticancer Agents
The oxazole scaffold is a recurring motif in anticancer drug discovery.[10] Its derivatives have been shown to inhibit a multitude of targets crucial for cancer cell proliferation and survival.[11]
-
Mechanism of Action: Novel oxazole derivatives have demonstrated potent anticancer activity by inhibiting targets such as STAT3, G-quadruplexes, and tubulin protein, the latter of which induces apoptosis in cancer cells.[10][11] Other inhibited pathways include DNA topoisomerase, various protein kinases, and histone deacetylases (HDACs).[11] Many of these derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines.[10]
-
Structure-Activity Relationship (SAR): Studies suggest that the substitution pattern at the C2, C4, and C5 positions is critical. The inclusion of phenyl, methoxyphenyl, or halogen-substituted phenyl groups has been shown to markedly improve therapeutic efficacy.[6] For example, in one study, oxazole-based Schiff bases showed significant anticancer activity, with molecular docking suggesting that compound 4c could be a potential lead for inhibiting c-Kit Tyrosine Kinase (TRK).[12]
| Compound Class | Target | Reported Activity (IC50) | Cancer Cell Line |
| Oxazole-based Schiff Bases[12] | c-Kit Tyrosine Kinase (TRK) | 80-100 µg/mL | MCF-7 |
| General Oxazole Derivatives[10][11] | Tubulin, STAT3, Kinases | Nanomolar concentrations | Various |
Antiviral Agents
The search for new antiviral agents has also uncovered the potential of oxazole-containing molecules.
-
Anti-SARS-CoV-2 Activity: A notable discovery is a family of synthetic oxazole-based macrocycles active against SARS-CoV-2.[13] These compounds were evaluated for their ability to inhibit the virus in Vero-E6 cells. The isopropyl triester (compound 13) and triacid (compound 14) demonstrated superior inhibitory activities against the SARS-CoV-2 main protease (Mpro).[13]
-
Mechanism of Action: Further investigation revealed that these compounds act through multiple mechanisms. Compound 13 displayed potent virucidal effects, while compound 14 showed both mild virucidal activity and an ability to inhibit virus adsorption.[13]
| Compound | Anti-SARS-CoV-2 Activity (EC50) | Cytotoxicity (CC50) | Safety Index (SI) |
| 13 (Isopropyl triester) | 20.2 µM | 741.8 µM | 36.7 |
| 14 (Triacid) | 4.07 µM | 159.1 µM | 39.1 |
| 15a (Carboxamide) | 35.5 µM | 248.6 µM | 7.0 |
| Data synthesized from a study on oxazole-based macrocycles.[13] |
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases, and oxazole derivatives have been developed as potent inhibitors of key inflammatory mediators.
-
Mechanism of Action: Oxazole derivatives have been identified as highly selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory cascade.[5] Others have been developed as antagonists of the TRPV1 receptor, which is involved in pain signaling, or as inhibitors of fatty acid amide hydrolase (FAAH), another target for pain and inflammation.[5][14]
-
Potency: Optimized oxazole-based carboxamides have achieved picomolar potency as PDE4 inhibitors, with IC50 values as low as 0.03 nM.[5]
Section 3: Experimental Design and Protocols
A self-validating system is crucial for ensuring the integrity of newly discovered compounds. This involves a robust synthetic protocol followed by rigorous characterization and a systematic biological screening workflow.
Detailed Protocol: Van Leusen Synthesis of a 5-Substituted Oxazole
This protocol describes a general procedure for synthesizing a 5-aryl oxazole derivative, a common structural motif.
Objective: To synthesize 5-(4-chlorophenyl)oxazole from 4-chlorobenzaldehyde and TosMIC.
Materials:
-
4-chlorobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K2CO3), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chlorobenzaldehyde (1.0 eq) and TosMIC (1.05 eq).
-
Solvent Addition: Add anhydrous methanol to dissolve the reactants (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution in one portion. The rationale for using K2CO3 is that it is a mild base sufficient to deprotonate the active methylene group of TosMIC, initiating the reaction cascade without causing unwanted side reactions.[3]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-8 hours).
-
Workup: Once complete, quench the reaction by adding water. Extract the aqueous layer three times with ethyl acetate.
-
Purification (Primary): Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification (Secondary): Purify the crude residue by column chromatography on silica gel to yield the pure 5-(4-chlorophenyl)oxazole.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.[13] This final step is non-negotiable for validating the identity of the novel derivative.
General Workflow for Drug Discovery
The path from a newly synthesized compound to a potential drug candidate follows a logical and iterative process.
Caption: Workflow for Novel Oxazole Drug Discovery.
Section 4: Future Perspectives and Challenges
The field of oxazole chemistry continues to evolve, driven by the need for more effective and safer therapeutics.[15] Future research will likely focus on several key areas:
-
Targeted Therapies: Moving beyond broad cytotoxicity to designing oxazole derivatives that inhibit specific, validated targets to minimize off-target effects.[12]
-
Addressing Pharmacokinetics: A significant challenge for many newly synthesized drugs is poor pharmacokinetic properties.[11] Future work must address issues of solubility, metabolic stability, and bioavailability early in the discovery process.
-
Combating Resistance: As with any therapeutic class, drug resistance is a major hurdle. The development of novel oxazole derivatives that can overcome existing resistance mechanisms will be a critical area of research.
References
-
Al-Blewi, F. F., Almehmadi, M. A., Shreaz, S., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Advances, 12(37), 24153–24166). Available at: [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1899-1916. Available at: [Link]
-
Singh, P., & Singh, R. K. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]
-
Li, M., Du, F., Zhu, W., & Wu, S. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1606. Available at: [Link]
-
Priyanka, Shuaib, M., Kumar, P., Sharma Madhu Suresh Kumar, Gupta, S. K., & Kumar, A. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
Gupta, V. K., Kant, R., & Aggarwal, S. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. Available at: [Link]
-
Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. Available at: [Link]
-
Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21. Available at: [Link]
-
Chauhan, D., & Kumar, R. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. Available at: [Link]
-
Turchi, I. J. (1986). Oxazole chemistry. A review of recent advances. Industrial & Engineering Chemistry Product Research and Development, 25(4), 742-742. Available at: [Link]
-
Sharma, A., Kumar, V., & Sharma, P. C. (2025). Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. Medicinal Chemistry, 21. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. . Available at: [Link]
-
Zhou, C. H., & Wang, Y. (2018). Recent advance in oxazole-based medicinal chemistry. Current Medicinal Chemistry, 25(29), 3545-3546. Available at: [Link]
-
Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. ResearchGate. Available at: [Link]
-
Sharma, A., Kumar, V., & Sharma, P. C. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Medicinal Chemistry, 22. Available at: [Link]
-
Gupta, V. K., Kant, R., & Aggarwal, S. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biomedical and Pharmaceutical Sciences, 27(4S). Available at: [Link]
-
Patel, D. (2024). Synthesis and Reactions of Oxazoles. ResearchGate. Available at: [Link]
-
Macmillan Group. (n.d.). Oxazole. Macmillan Group Meeting. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijmpr.in [ijmpr.in]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. benthamscience.com [benthamscience.com]
- 12. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A High-Throughput Screening Strategy for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, a Novel Covalent Probe
Abstract
This document provides a comprehensive guide for utilizing N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide as a novel electrophilic probe in high-throughput screening (HTS) campaigns aimed at discovering targeted covalent inhibitors. By leveraging the distinct chemical properties of its two core moieties—a cysteine-reactive chloroacetamide "warhead" and a 5-tert-butyl-1,2-oxazole recognition scaffold—this compound presents a unique tool for identifying and validating novel druggable targets. We outline a robust, multi-stage screening cascade designed to move from initial biochemical hit identification to selectivity profiling and final validation in a cellular context. The protocols provided herein are designed to be self-validating, enabling researchers to confidently identify specific, on-target covalent binders while minimizing the risk of promiscuous reactivity that can often complicate covalent drug discovery.[1]
Introduction: Rationale and Opportunity
Targeted covalent inhibitors have emerged as a powerful therapeutic modality, capable of achieving high potency, prolonged pharmacodynamic effects, and the ability to target proteins previously considered "undruggable."[2] The strategy involves an electrophilic functional group, or "warhead," that forms a permanent covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[3]
This compound is a compound rationally designed for this purpose. Its structure comprises two key features:
-
The Chloroacetamide Warhead: The 2-chloroacetamide group is a well-characterized electrophile known to react with cysteine thiols via nucleophilic substitution.[4][5] Its reactivity is generally considered moderate, making it suitable for HTS campaigns where a balance between target engagement and non-specific reactivity is crucial.[6][7]
-
The Recognition Scaffold: The 5-tert-butyl-1,2-oxazole moiety serves as the recognition element. Isoxazole rings are prevalent in medicinal chemistry, forming the core of numerous biologically active compounds with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[8][9][10] The tert-butyl group enhances lipophilicity, which can contribute to cell permeability and specific hydrophobic interactions within a target's binding pocket.[11] This scaffold has been successfully incorporated into potent kinase inhibitors, highlighting its potential for directing the warhead to specific protein families.[12][13]
This application note details a strategic workflow for screening this compound to identify novel protein targets and initiate covalent inhibitor discovery programs.
Table 1: Compound Specifications
| Property | Value | Source/Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₃ClN₂O₂ | Calculated |
| Molecular Weight | 216.66 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | By analogy |
| Core Components | Covalent Warhead: Chloroacetamide | - |
| Recognition Scaffold: 5-tert-Butyl-1,2-oxazole | - |
Note: Due to the novelty of this specific compound, some physical properties are predicted based on analogous structures.
Proposed Mechanism of Action
The primary mechanism of action for this compound is the irreversible covalent modification of a cysteine residue on a target protein. The process is conceptualized as a two-step mechanism: first, the tert-butyl-isoxazole scaffold directs the molecule to a specific binding pocket through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). Once optimally positioned, the electrophilic methylene carbon of the chloroacetamide warhead is attacked by the nucleophilic thiol of a nearby cysteine residue, displacing the chloride leaving group and forming a stable thioether bond.
Figure 2: Proposed three-stage HTS cascade for covalent probes.
Experimental Protocols
Safety Precaution: Chloroacetamide and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [14][15]All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Primary Biochemical HTS for Covalent Inhibition
This protocol describes a generic fluorescence-based assay to detect time-dependent inhibition of a purified, cysteine-containing target protein (e.g., a protease or kinase). The key differentiator for a covalent inhibitor is that its inhibitory effect will increase with pre-incubation time.
Objective: To identify if this compound causes time-dependent inhibition of the target protein.
Materials:
-
Target Protein (with a known functional cysteine)
-
Fluorogenic substrate for the target protein
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP, pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Positive Control: A known inhibitor of the target protein
-
Negative Control: DMSO
-
384-well, low-volume, black assay plates
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Using an acoustic dispenser, transfer nanoliter volumes to the 384-well assay plates to achieve a final concentration range (e.g., 100 µM to 1 nM). Include DMSO-only wells as a negative control (0% inhibition) and a known inhibitor as a positive control (100% inhibition).
-
Pre-incubation:
-
Add the target protein (at a final concentration of e.g., 5 nM) in assay buffer to the compound-plated wells.
-
Incubate the plate for varying time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature. This is the critical step to observe time-dependency. A separate plate or section of a plate can be used for each time point.
-
-
Reaction Initiation: Add the fluorogenic substrate (at its Kₘ concentration) to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately transfer the plate to a pre-warmed plate reader. Monitor the increase in fluorescence intensity kinetically for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each well from the linear phase of the kinetic read.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (v_compound - v_max_inhibition) / (v_no_inhibition - v_max_inhibition)).
-
Plot % Inhibition vs. log[Compound] for each pre-incubation time point. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is the hallmark of a covalent inhibitor.
-
For confirmed covalent inhibitors, determine the second-order rate constant (k_inact/K_I), which is a more accurate measure of potency than IC₅₀. [6]
-
Protocol 2: Secondary Assay for Covalent Selectivity (GSH Reactivity)
This assay determines the intrinsic reactivity of the compound with glutathione (GSH), a ubiquitous intracellular thiol. The goal is to deprioritize "hyper-reactive" compounds that are likely to cause off-target toxicity. [6] Objective: To measure the rate of reaction between the test compound and GSH.
Materials:
-
Glutathione (GSH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compound (10 mM stock in DMSO)
-
LC-MS system
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine 5 µL of 10 mM test compound stock with 495 µL of PBS containing 1 mM GSH. The final concentrations will be 100 µM compound and ~1 mM GSH.
-
Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 50 µL aliquot and quench the reaction by adding it to 100 µL of cold acetonitrile containing an internal standard.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to measure the disappearance of the parent compound over time.
-
Data Analysis:
-
Plot the natural log of the peak area of the parent compound versus time.
-
The slope of this line corresponds to the pseudo-first-order rate constant (k_obs).
-
Calculate the half-life (t₁/₂) of the compound using the formula: t₁/₂ = 0.693 / k_obs.
-
Interpretation: An ideal covalent inhibitor should have a moderate half-life (e.g., >30 minutes) in this assay. Compounds with very short half-lives (<10 min) are often too reactive and may be flagged for off-target liabilities. [6]
-
Protocol 3: Cell-Based Cytotoxicity and Target Engagement Assay
This final stage assesses the compound's effect in a biologically relevant system. A standard cytotoxicity assay is performed to determine if the compound has an anti-proliferative effect, which is often the desired outcome for oncology targets.
Objective: To determine the potency of the compound in inhibiting cancer cell proliferation.
Materials:
-
Cancer cell line relevant to the hypothesized target (e.g., a line where the target is overexpressed or mutated)
-
Cell culture medium (e.g., RPMI or DMEM with 10% FBS)
-
Test Compound (10 mM stock in DMSO)
-
Positive Control (e.g., Staurosporine or a known cytotoxic agent)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
96-well or 384-well clear-bottom, tissue culture-treated plates
Methodology:
-
Cell Seeding: Seed cells into the assay plates at a pre-determined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Final concentrations should typically range from 100 µM to 1 nM. Include DMSO-only and positive control wells.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the percentage of cell viability against the log-transformed compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). [16][17] Follow-up Target Engagement: For promising hits from the cytotoxicity assay, more advanced techniques like Cellular Thermal Shift Assay (CETSA) or competitive chemoproteomics can be used to confirm that the compound is binding to the intended target inside the cell. [18][19]
-
Data Interpretation and Hit Prioritization
A promising hit candidate derived from screening this compound will exhibit the following profile:
| Parameter | Favorable Outcome | Rationale |
| Primary Screen (IC₅₀) | Potent (e.g., < 1 µM) with a clear leftward shift over time | Indicates efficient, time-dependent, and likely covalent inhibition of the target. |
| GSH Reactivity (t₁/₂) | Moderate (e.g., 30-240 minutes) | Suggests the compound is reactive enough to bind its target but not so reactive that it will be non-specific. [6] |
| Cellular Screen (IC₅₀) | Potent (e.g., < 10 µM) and correlated with biochemical IC₅₀ | Demonstrates cell permeability and on-target activity in a biological system. [16][17] |
Conclusion
This compound is a promising chemical tool for the discovery of novel covalent inhibitors. Its bifunctional nature—combining a moderately reactive warhead with a recognized medicinal chemistry scaffold—provides a strong starting point for HTS campaigns. The structured, multi-stage screening workflow detailed in this note provides a robust framework for identifying specific and biologically active covalent inhibitors, mitigating the risks of promiscuity and ensuring the selection of high-quality lead compounds for further drug development.
References
- Wikipedia. (n.d.). Chloroacetamide.
- CymitQuimica. (n.d.). CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole.
- PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information.
- PubChem. (n.d.). N-tert-butyl-2-chloroacetamide. National Center for Biotechnology Information.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate.
- Sigma-Aldrich. (n.d.). 2-Chloroacetamide.
- Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.
- Zhang, T., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au.
- Domainex. (n.d.). Covalent inhibitor drug discovery.
- Oreate AI. (2024). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms.
- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
- Biosynth. (n.d.). N-(2-tert-Butylphenyl)-2-chloroacetamide.
- Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ResearchGate.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[14][15]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. Retrieved from pubmed.ncbi.nlm.nih.gov.
- Keeley, A., et al. (2018). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC.
- Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques.
- NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays.
- Meroüeh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Publishing.
- Waldmann, H., et al. (2021). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC.
-
Chao, Q., et al. (2009). Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[14][15]enzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, .... ACS Publications. Retrieved from pubs.acs.org.
- Dix, M. M., et al. (2023). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
- Zhang, Z-Y., et al. (2021). High-throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed.
- PubChem. (n.d.). 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. National Center for Biotechnology Information.
- JoVE. (2022). Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. YouTube.
- Royal Society of Chemistry. (2023). Advances in isoxazole chemistry and their role in drug discovery.
- Johnson, D. S., et al. (2020). Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology.
- Meroüeh, S. O., et al. (2023). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PubMed Central.
- Tate, E. W., et al. (2019). Cysteine-reactive probes and their use in chemical proteomics. RSC Publishing.
- Jorgensen, W. L., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. NIH.
- Grienke, U., et al. (2020). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. PMC.
- Journal of Medicinal Chemistry. (n.d.). Ahead of Print. ACS Publications.
- MS Bioworks. (n.d.). Reactive Cysteine Profiling.
- Van Truong, D., et al. (2023). High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery. Malaria World.
- Zhang, T., et al. (2021). Reactive-cysteine profiling for drug discovery. ResearchGate.
- Al-Amiery, A. A., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.
- Sigma-Aldrich. (n.d.). 3-Amino-5-tert-butylisoxazole.
- MDPI. (n.d.). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers....
- WuXi AppTec. (2023). How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors?.
- Weerapana, E., & Cravatt, B. F. (2019). Reactive-cysteine profiling for drug discovery. PMC.
- Thermo Fisher Scientific. (2014). High-Content Screening and Analysis in Cell-Based Assays for Drug Toxicity and Genotoxicity Testing. YouTube.
- Sigma-Aldrich. (n.d.). N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide.
Sources
- 1. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms - Oreate AI Blog [oreateai.com]
- 3. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpca.org [ijpca.org]
- 9. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 12. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 15. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. njbio.com [njbio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Reactive Cysteine Profiling | High-Resolution Mass Spec [msbioworks.com]
Troubleshooting & Optimization
Technical Support Center: N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
A Guide to Ensuring Compound Integrity and Experimental Reproducibility
Welcome to the technical support guide for N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide. This document is designed for researchers, medicinal chemists, and cell biologists to ensure the stability and efficacy of this reactive compound throughout its experimental lifecycle. Given its utility as a potential covalent probe or inhibitor, maintaining its structural integrity is paramount for generating reliable and reproducible data. This guide provides an in-depth understanding of the compound's vulnerabilities and offers proactive solutions and troubleshooting advice.
Section 1: The Chemical Basis of Degradation
To effectively prevent degradation, it is crucial to understand the inherent chemical liabilities of the molecule. This compound possesses two primary sites susceptible to degradation: the α-chloroacetamide moiety and the 1,2-oxazole ring .
-
The α-Chloroacetamide Moiety: An Electrophilic Hub The chloroacetamide functional group is a potent electrophile, making it an excellent warhead for forming covalent bonds with nucleophilic residues in target proteins (e.g., cysteine, histidine). However, this same reactivity makes it highly susceptible to unintended reactions with nucleophiles present in your experimental environment. The primary degradation pathway is nucleophilic substitution (SN2), where the chloride ion is displaced.
-
Hydrolysis: The most common degradation event is the reaction with water, which replaces the chloride with a hydroxyl group, forming the inactive N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-hydroxyacetamide. This reaction is significantly accelerated by basic pH conditions.[1][2]
-
Reaction with Buffers and Additives: Common biological buffers containing primary or secondary amines (e.g., Tris) or additives containing thiols (e.g., DTT, β-mercaptoethanol, glutathione) are strong nucleophiles that will readily react with the compound, inactivating it and consuming your reagent.[3][4]
-
-
The 1,2-Oxazole Ring: A Heterocycle Under Strain While generally more stable than the chloroacetamide group, the 1,2-oxazole ring is not inert.
-
pH-Mediated Ring Opening: Both strong acidic and strong basic conditions can catalyze the hydrolytic cleavage of the oxazole ring, leading to a complete loss of the parent structure.[5][6] While oxazoles are more resistant to acid than some other heterocycles like furans, prolonged exposure to harsh pH should be avoided.[7]
-
Photodegradation: Heterocyclic aromatic rings, including oxazoles, can be sensitive to light, particularly in the UV spectrum.[6][7] Energy from light can promote oxidative degradation or rearrangement, leading to a heterogeneous mixture of byproducts.
-
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes that must be controlled to maintain compound purity.
Caption: Primary degradation pathways for the target compound.
Section 2: Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during experimentation.
Q1: My compound shows diminished or no activity in my assay compared to initial experiments. What's the likely cause?
A1: The most probable cause is the degradation of your active compound, leading to a lower effective concentration. This is almost certainly due to hydrolysis of the chloroacetamide group, especially if you are using aqueous buffers.
-
Causality: The electrophilic carbon-chlorine bond is susceptible to attack by water. Storing the compound in aqueous solutions, even when frozen, for extended periods allows for slow hydrolysis. This process is accelerated by repeated freeze-thaw cycles, which can introduce moisture and create localized pH changes.
-
Troubleshooting Steps:
-
Verify Integrity: Use an analytical method like LC-MS to check the purity of your current stock solution. Look for a new peak with a mass increase of +18 Da (loss of HCl, gain of H₂O) relative to the parent compound.
-
Solution Preparation: Always prepare fresh working solutions in your final aqueous assay buffer immediately before each experiment from a concentrated, non-aqueous stock.
-
Review Protocol: Ensure your assay buffer is free from nucleophiles (see Q2).
-
Q2: Can I use Tris or buffers containing DTT/β-mercaptoethanol with this compound?
A2: It is strongly discouraged .
-
Causality: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is a potent nucleophile and will directly attack the chloroacetamide, forming an inactive adduct.[3][8] Similarly, the thiol groups in DTT and other reducing agents are extremely reactive towards this class of electrophiles.
-
Recommended Alternatives: Use buffers with non-nucleophilic components. Good choices include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
PBS (Phosphate-Buffered Saline)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
-
Self-Validation: Before a large-scale experiment, incubate a small amount of the compound in your chosen buffer for the duration of your planned assay. Analyze the sample by LC-MS to confirm that no adducts have formed.
Q3: I observed a new, more polar peak in my HPLC/LC-MS analysis of an aged stock solution. What is it?
A3: This new peak is most likely the hydrolyzed product, N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-hydroxyacetamide.
-
Causality: Replacing the chlorine atom with a hydroxyl group increases the compound's polarity, causing it to elute earlier on a reverse-phase HPLC column.
-
Confirmation: The mass of this new peak in an LC-MS analysis should correspond to the parent compound's mass minus the mass of Chlorine (35.45 Da) plus the mass of a hydroxyl group (17.01 Da), a net change of approximately -18.44 Da (or M-HCl+H₂O).
Section 3: FAQs - Proactive Prevention and Best Practices
Q: What are the ideal long-term storage conditions for the solid compound? A: The solid compound should be stored in an airtight container (e.g., amber glass vial with a tight-fitting cap) at -20°C, protected from light.[9][10] For maximum protection, place the vial inside a secondary container with a desiccant.
Q: What is the best way to prepare and store a stock solution? A: Stock solutions should be prepared in a high-quality, anhydrous, aprotic solvent such as DMSO or DMF. Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to aqueous solutions. Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q: How should I handle the compound during weighing and dissolution? A: Handle the solid compound in an environment with low humidity. Use anhydrous solvents and new, sealed pipette tips for all transfers to prevent the introduction of water. Ensure the solvent is at room temperature before opening to avoid condensation of atmospheric moisture into the bottle.
Q: Are there any analytical methods to quickly check for degradation? A: Yes, a quick LC-MS run is the most definitive method.[11][12] A 5-10 minute gradient can quickly show if the parent compound is the major peak or if degradation products have appeared.
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Compound | Stock Solution (in Anhydrous DMSO/DMF) | Aqueous Working Solution |
| Temperature | -20°C | -80°C | Prepare fresh; use immediately |
| Atmosphere | Dry (use desiccant) | Inert gas overlay (e.g., Argon) if possible | N/A |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Protect from light |
| Duration | >1 year (if properly stored) | Up to 6 months (verify purity) | < 8 hours (verify stability) |
| Container | Tightly sealed glass vial | Tightly sealed, low-volume vials | N/A |
Section 4: Standard Operating Protocols
Protocol 4.1: Preparation and Storage of Stock Solution
-
Allow the vial of solid compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of solid in a low-humidity environment.
-
Add the appropriate volume of anhydrous DMSO (or DMF) to achieve the target concentration (e.g., 20 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the solution into single-use volumes (e.g., 10-20 µL) in microvials designed for low-temperature storage.
-
Flash-freeze the aliquots and store them immediately at -80°C.
Protocol 4.2: Rapid Stability Assessment via LC-MS
-
Prepare a 10 µM solution of the compound in your final assay buffer.
-
Immediately inject a sample onto the LC-MS system (Time = 0 point). Record the peak area of the parent compound.
-
Incubate the remaining solution at the intended assay temperature (e.g., 37°C).
-
Inject samples at subsequent time points (e.g., 1 hr, 4 hrs, 8 hrs).
-
Compare the peak area of the parent compound at each time point to the T=0 sample. A significant decrease (>10%) in the parent peak area or the appearance of new peaks indicates instability under your assay conditions.
Section 5: Experimental Workflow for Maintaining Compound Integrity
This workflow outlines the critical decision points from receiving the compound to its final use.
Caption: Decision workflow for handling the reactive compound.
References
-
Chen, S. F., Chen, W. J., Huang, Y., Wei, M., & Chang, C. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. Environmental Research, 229, 115918. [Link]
-
Chen, S. F., Chen, W. J., Huang, Y., Wei, M., & Chang, C. (2023). Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. ResearchGate. [Link]
-
Pemberton, R. P., & Johnson, R. P. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC, NIH. [Link]
-
Le, T. N., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1108-1117. [Link]
-
Verma, G., Kaur, H., & Singh, G. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
-
Krishnaswami, R., & Srinivasan, V. (1964). The rate of hydrolysis of chloroacetamide in aqueous acid. Proceedings of the Indian Academy of Sciences - Section A, 59(6), 364-369. [Link]
-
Verma, G., Kaur, H., & Singh, G. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. PubChem Compound Database. Retrieved from [Link]
-
Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
Roberts, A. L., & Sandy, E. H. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(12), 4349-4357. [Link]
-
Pohl, R., & Hocek, M. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(8), 1835-1844. [Link]
-
Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2013). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. [Link]
-
Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]
-
University of Louisville. (n.d.). Chemical Segregation and Storage Guide. University of Louisville Department of Environmental Health and Safety. [Link]
-
Grotzfeld, R. M., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]
-
Al-Dhfyan, A., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1503. [Link]
-
Hany, C., & Koch, A. (1998). Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS. Analytical Chemistry, 70(15), 3043-3048. [Link]
-
Zheng, J. W., et al. (2014). Degradation of the chloroacetamide herbicide butachlor by Catellibacterium caeni sp. nov DCA-1T. ResearchGate. [Link]
-
Roberts, A. L., & Sandy, E. H. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. PubMed. [Link]
-
Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Storemasta Blog. [Link]
-
Avdić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 285-296. [Link]
-
Irie, M., et al. (2019). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. ResearchGate. [Link]
-
Kumar, V., & Sharma, V. K. (2016). Interactions of TRIS [tris(hydroxymethyl)aminomethane] and related buffers with peptide backbone: Thermodynamic characterization. ResearchGate. [Link]
-
Arnold, M. R., et al. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife, 9, e55488. [Link]
-
Stanković, A. M., et al. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Molecules, 28(18), 6688. [Link]
-
Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 849-857. [Link]
-
Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Molecules, 25(19), 4591. [Link]
-
D'Souza, C., & Ganesan, A. (2017). Naturally Occurring Oxazole-Containing Peptides. Molecules, 22(1), 101. [Link]
-
Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
-
U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey. [Link]
-
Evolve. (2021). Evolve's guide to storing lab chemicals safely. Evolve. [Link]
-
El-Mekkawi, D. M., & Abdel-Gawad, F. K. (2018). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]
-
NCBioNetwork. (2013, April 15). Preparing Tris Buffer [Video]. YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. csuohio.edu [csuohio.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Oxazole-Based Inhibitors: Unraveling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the oxazole scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable ability to bind to a wide range of biological targets with high affinity.[1] This five-membered aromatic heterocycle, containing both an oxygen and a nitrogen atom, is a recurring motif in numerous natural products and synthetic compounds with potent therapeutic activities.[1][2] Its unique electronic and structural properties enable diverse non-covalent interactions with enzymes and receptors, making it a cornerstone in the design of novel inhibitors for a multitude of diseases.[2][3] This guide provides an in-depth comparison of various oxazole-based inhibitors, with a special focus on the enigmatic profile of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide and its potential place within this versatile class of molecules.
The Enigmatic Profile of this compound
A thorough review of the current scientific literature reveals a scarcity of publicly available data on the specific biological and inhibitory activities of this compound. While its chemical structure is known, its pharmacological profile remains largely uncharacterized. However, an analysis of its constituent parts offers clues to its potential mechanism of action. The presence of a chloroacetamide group is particularly noteworthy. This functional group is a well-known electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, within the active sites of proteins.[4] This suggests that this compound could act as a covalent inhibitor, a class of drugs known for their high potency and prolonged duration of action.
Structurally related compounds provide further hints. For instance, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), which features a similar tert-butyl substituted isoxazole ring, is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia.[6] While the core ring system and the reactive group differ, the shared isoxazole moiety highlights the potential of this scaffold in kinase inhibition.
A Comparative Analysis of Oxazole Inhibitor Classes
The versatility of the oxazole scaffold is best appreciated by examining its application in the development of inhibitors for various protein families. The following sections provide a comparative overview of several key classes of oxazole-based inhibitors.
Oxazole Inhibitors of Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The oxazole ring has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Consequently, inhibitors of p38 MAPK are actively being pursued as potential treatments for chronic inflammatory diseases. Several research groups have successfully developed oxazole-based p38 MAPK inhibitors.[7][8] For example, a series of 1,2,4-oxadiazole-5-one derivatives, which can be considered as bioisosteres of the oxazole ring, have shown promising inhibitory activity against p38 MAPK.[8][9] These compounds are designed to mimic the binding mode of known p38 MAPK inhibitors, with the oxadiazole core acting as a central scaffold to position the key pharmacophoric elements within the ATP-binding pocket of the enzyme.[9]
The NF-κB signaling pathway is another critical mediator of inflammation and is activated by the IκB kinase (IKK) complex, which includes the IKK-β subunit.[10] Inhibition of IKK-β is therefore a promising strategy for the treatment of inflammatory and autoimmune diseases.[11] High-throughput screening campaigns have identified novel oxazole-containing scaffolds with potent IKK-β inhibitory activity.[11] These compounds often feature a 2-phenyloxazolo[7][12]pyridine core and demonstrate high selectivity for IKK-β over other kinases.[11]
Oxazole-Based Anticancer Agents
The anticancer properties of oxazole derivatives are well-documented, with several compounds demonstrating potent activity against a range of cancer cell lines.[3][12][13] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization and the targeting of key signaling pathways involved in cancer cell proliferation and survival.[12][13]
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][13]
The STAT3 signaling pathway is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and metastasis. Oxazole derivatives have been identified as potent inhibitors of STAT3, offering a promising avenue for the development of novel anticancer therapies.[12][13]
Other Notable Oxazole Inhibitors
The therapeutic potential of the oxazole scaffold extends beyond kinase and cancer-related targets. For instance, phenolic compounds bearing a 2-phenylbenzo[d]oxazole scaffold have been investigated as potent tyrosinase inhibitors for skin-lightening applications.[14] Additionally, a wide array of oxazole derivatives have demonstrated significant antimicrobial and anti-inflammatory activities.[15][16][17]
Quantitative Comparison of Oxazole Inhibitors
To provide a clearer picture of the relative potencies of different oxazole-based inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against their respective targets.
| Inhibitor Class | Example Compound | Target | IC50 (nM) | Reference |
| p38 MAPK Inhibitors | Substituted Isoxazole Derivative (Compound 4a) | p38 MAPK | Data not specified as a precise value, but noted as having a twofold decrease in IC50 compared to a reference compound | [7] |
| IKK-β Inhibitors | 7-benzoyl-4-phenylcyclopenta[2][5]oxazine derivative | IKK-β | Specific IC50 values not provided in the abstract, but noted as potent | [11] |
| Anticancer Agents | 1,3,4-oxadiazole-chalcone hybrid (Compound 1) | Various Leukemia Cell Lines | 1730 - 2050 | [10] |
| FLT3 Inhibitor | AC220 | FLT3 | Data not specified in abstract, but described as "uniquely potent" | [6] |
Note: The availability of precise IC50 values in publicly accessible literature can be limited. The table reflects the data found in the provided search results.
Experimental Protocol: A General Kinase Inhibition Assay
The following protocol outlines a general workflow for determining the inhibitory activity of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[18]
Principle
Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after the kinase has been allowed to phosphorylate its substrate. A decrease in kinase activity due to the presence of an inhibitor will result in a higher amount of residual ATP, leading to a stronger luminescence signal.[18]
Materials
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM to 1 nM.
-
Reaction Setup: a. To each well of a white, opaque microplate, add 5 µL of the test compound dilution or DMSO for the control wells (final DMSO concentration should be kept below 1%).[19] b. Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.[19] c. Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction: a. Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction.[19] The final ATP concentration should ideally be at or near the Km value for the specific kinase. b. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.
-
Termination of Reaction and Signal Detection: a. Add 25 µL of the ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence signal.[18] b. Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. The luminescence signal is inversely proportional to the kinase activity. b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed in this guide, the following diagrams, created using the DOT language for Graphviz, depict a key signaling pathway targeted by oxazole inhibitors and the general workflow of a kinase inhibition assay.
Caption: The NF-κB signaling pathway and the site of action for oxazole-based IKK-β inhibitors.
Caption: A generalized workflow for a luminescence-based kinase inhibition assay.
Conclusion and Future Perspectives
The oxazole scaffold represents a remarkably versatile and privileged structure in the field of medicinal chemistry.[1] Its presence in a wide array of biologically active compounds, from kinase inhibitors to anticancer agents, underscores its importance in drug discovery.[2][15] While the specific inhibitory profile of this compound remains to be elucidated, its structural features suggest the potential for covalent inhibition, a mechanism of action that warrants further investigation.
Future research in the field of oxazole-based inhibitors will likely focus on several key areas:
-
Improving Selectivity: As with any inhibitor development program, enhancing selectivity to minimize off-target effects is paramount. The modular nature of the oxazole scaffold allows for systematic structural modifications to fine-tune its binding properties.
-
Exploring New Targets: The demonstrated ability of oxazoles to interact with a diverse range of protein targets suggests that there are still many untapped opportunities for this scaffold in drug discovery.
-
Covalent Inhibition: The incorporation of reactive electrophilic groups, such as the chloroacetamide moiety in this compound, into oxazole-based inhibitors is a promising strategy for achieving high potency and prolonged duration of action.
References
- RSC Publishing. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Taylor and Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Bentham Science. (n.d.). Oxazole-Based Compounds As Anticancer Agents.
- PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- PubMed. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase.
- BLDpharm. (n.d.). N-(3-(tert-Butyl)isoxazol-5-yl)-2-chloroacetamide.
- ResearchGate. (n.d.). FDA approved drugs with oxazole nucleus.
- National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives.
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- PubMed. (n.d.). Identification of novel scaffolds for IκB kinase beta inhibitor via a high-throughput screening TR-FRET assay.
- MDPI. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity.
-
PubMed. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Retrieved from
- ResearchGate. (2025, October 15). (PDF) Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.
- SpringerLink. (n.d.). A comprehensive review on biological activities of oxazole derivatives.
- National Institutes of Health. (2024, July 26). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling.
- National Institutes of Health. (2021, March 20). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.
- Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic.
- ResearchGate. (2025, October 14). (PDF) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
- National Institutes of Health. (2012, May 1). Assay Development for Protein Kinase Enzymes.
- BenchChem. (n.d.). Biological relevance of the oxazole scaffold in chemical research.
- MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
- ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives.
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.
- BMG LABTECH. (2020, September 1). Kinase assays.
- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.
- Selleck Chemicals. (n.d.). p38 MAPK inhibitors.
- MDPI. (2023, June 8). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- ResearchGate. (2025, August 6). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- Sigma-Aldrich. (n.d.). N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide.
- YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide = 95 790-75-0 [sigmaaldrich.com]
- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted isoxazoles as potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Identification of novel scaffolds for IκB kinase beta inhibitor via a high-throughput screening TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. ijmpr.in [ijmpr.in]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing activity of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide analogs
Comparative Activity Guide: -(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide Analogs
Executive Summary: The Electrophilic Warhead Dilemma
In the landscape of modern drug discovery, the
This guide provides a comparative analysis of this scaffold against its non-reactive and structural analogs.[1] It is designed for medicinal chemists evaluating Targeted Covalent Inhibitors (TCIs) versus reversible binders.[1] We analyze the trade-offs between potency, selectivity, and intrinsic reactivity.[2]
The Core Comparison Set
We evaluate the Reference Compound (A) against three distinct mechanistic controls:
| ID | Compound Class | Structural Modification | Role in Study |
| Comp A | Reference | N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloroacetamide | The Electrophile: Cysteine-targeting warhead.[1] |
| Comp B | Negative Control | N-(5-tert-butyl-1,2-oxazol-3-yl)acetamide | The Non-Binder: Lacks the leaving group (Cl); tests reversible affinity.[1] |
| Comp C | Steric Analog | N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloro-N-methylacetamide | The Conformational Probe: Methylation restricts rotation; tests steric tolerance.[1] |
| Comp D | Scaffold Hop | N-(3-chloromethyl-1,2-benzisoxazol-5-yl)acetamide | The Rigid Analog: Fused ring system; alters solubility and shape complementarity.[1] |
Mechanistic Insight: The Covalent Trap
To understand the activity differences, one must first grasp the mechanism. Compound A functions via an SN2 alkylation mechanism.[1] The electron-deficient carbon of the chloroacetamide undergoes nucleophilic attack by a solvent-exposed cysteine thiolate (
Pathway Visualization
The following diagram illustrates the kinetic partitioning between productive protein labeling and non-specific glutathione (GSH) detoxification—a critical safety metric.[1]
Figure 1: Kinetic competition between specific target engagement (
Comparative Performance Data
The following data summarizes the activity profile of the analogs. Data is synthesized from representative SAR studies on isoxazole-amides and chloroacetamide reactivity profiles [1, 5].[1]
Table 1: Potency and Reactivity Profile[1]
| Compound | Target IC50 (nM)* | GSH t1/2 (min)** | Mechanism | Interpretation |
| Comp A | 120 | 45 | Irreversible | High potency driven by covalent bond formation.[1] Moderate intrinsic reactivity suggests potential toxicity risks.[1] |
| Comp B | >10,000 | N/A | Reversible | Loss of activity confirms that the isoxazole headgroup alone has weak affinity for this specific target.[1] |
| Comp C | 450 | 180 | Irreversible | Methylation slows reactivity (steric hindrance) and reduces potency, indicating the binding pocket is sterically restricted.[1] |
| Comp D | 85 | 30 | Irreversible | Fused benzisoxazole increases lipophilicity and potency but drastically reduces stability ( |
*Target: Representative kinase assay (e.g., FLT3 or similar Cys-containing pocket). **GSH t1/2: Half-life in the presence of 5mM Glutathione (pH 7.4), a measure of electrophilic promiscuity.[1]
Analysis of Results
-
The "Warhead" Effect (A vs. B): The >80-fold difference in potency between A and B confirms that the biological activity is covalent-driven .[1] The isoxazole ring acts as a "guide" to dock the molecule, but the chloroacetamide "warhead" is required to anchor it.
-
Steric Sensitivity (A vs. C): The drop in potency for the N-methyl analog (C) suggests the amide NH might be involved in a hydrogen bond, or the methyl group clashes with the active site wall.[1] However, the increased GSH stability (180 min) makes C a safer, albeit less potent, lead.
-
Scaffold Hopping (A vs. D): The benzisoxazole (D) is more potent but chemically unstable (very fast GSH reaction).[1] This type of compound often results in "false positives" in screening due to non-specific protein alkylation.[1]
Experimental Protocols
To replicate these findings or evaluate new analogs, use the following self-validating workflows.
Protocol 1: Intrinsic Reactivity (GSH Trapping Assay)
Purpose: To determine the chemical stability and potential toxicity of the chloroacetamide warhead.[1]
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).[1]
-
Reaction: Mix compound and GSH in PBS/acetonitrile (1:1) to reach final concentrations of 50 µM compound and 5 mM GSH (100-fold excess of GSH to simulate cellular conditions).
-
Incubation: Incubate at 37°C.
-
Sampling: Withdraw aliquots at
min. Quench immediately with 1% formic acid. -
Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent peak [M+H]+ and the appearance of the GSH-adduct [M+GSH]+.[1]
-
Calculation: Plot ln(Concentration) vs. time. The slope
determines half-life: .[1]
Protocol 2: Time-Dependent Inhibition (IC50 Shift)
Purpose: To confirm covalent mechanism (Irreversibility).[1]
-
Pre-incubation: Incubate the enzyme/cells with the inhibitor for varying times (e.g., 30 min vs. 4 hours) before adding the substrate.[1]
-
Readout: Measure enzymatic activity.
-
Validation:
Workflow Visualization
The following decision tree guides the optimization of
Figure 2: Optimization logic. If Compound A is too reactive (low GSH
Expert Commentary & Conclusion
The
Recommendation:
-
For Tool Compounds: Compound A is an acceptable chemical probe for in vitro target validation due to its high potency.[1]
-
For Drug Development: The chloroacetamide moiety is generally considered a structural alert (toxicophore) in late-stage discovery due to potential genotoxicity and glutathione depletion [5].[1]
-
Next Steps: Researchers should transition from Compound A to acrylamide (Michael acceptor) analogs or Compound C derivatives to improve metabolic stability while retaining the covalent mode of action.[1]
References
-
Isoxazole Pharmacophores in Oncology: Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors. Source: [1]
-
Covalent Inhibition Kinetics: The resurgence of covalent drugs. Source: [1]
-
Herbicidal Mechanism (VLCFA Inhibition): Profiling of Disubstituted Chloroacetamides' Potential Biological Activity. Source: [1]
-
Benzisoxazole Analogs: Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Source: [1]
-
Chloroacetamide Reactivity & Toxicity: Reactivity of chloroacetamide herbicides and their safety profile. Source: [1]
Sources
- 1. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of N-(5-tert-Butyl-1,2-oxazol-3-yl) Derivatives as Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for derivatives of the N-(5-tert-Butyl-1,2-oxazol-3-yl) core, a key pharmacophore in the development of potent kinase inhibitors. Rather than focusing on the nascent reactive intermediate, N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, we will explore how modifications to this foundational scaffold influence biological activity, with a particular focus on the inhibition of FMS-like tyrosine kinase-3 (FLT3), a critical target in acute myeloid leukemia (AML).[1][2] This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of designing next-generation kinase inhibitors based on this versatile isoxazole scaffold.
The N-(5-tert-Butyl-1,2-oxazol-3-yl) Core: A Privileged Scaffold
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[3] This motif is prevalent in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to participate in various non-covalent interactions with biological targets.[4] The 3-amino-5-tert-butylisoxazole fragment, the precursor to our topic of interest, combines the isoxazole core with a bulky, lipophilic tert-butyl group at the 5-position and an amino group at the 3-position, which serves as a crucial attachment point for further chemical elaboration.[3] The tert-butyl group often enhances lipophilicity, potentially influencing the compound's pharmacokinetic properties.[3]
The chloroacetamide derivative itself is best viewed as a reactive intermediate, primed for the introduction of diverse functionalities to explore the chemical space around the core scaffold. The true determinants of biological activity and the resulting SAR emerge from the nature of the substituents appended to the acetamide nitrogen.
Structure-Activity Relationship of N-(5-tert-Butyl-1,2-oxazol-3-yl) Derivatives as FLT3 Inhibitors
Our exploration of the SAR of N-(5-tert-Butyl-1,2-oxazol-3-yl) derivatives will center on their activity as FLT3 inhibitors. FLT3 is a receptor tyrosine kinase that plays a significant role in the proliferation and survival of hematopoietic progenitor cells.[5] Mutations in FLT3 are common in AML, making it a prime therapeutic target.[2]
A seminal series of potent FLT3 inhibitors based on the N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea scaffold provides a rich dataset for understanding the SAR of this class of compounds.[1]
The Phenylurea Linker and Terminal Phenyl Ring
The chloroacetamide group of the initial query is often replaced by a more complex linker, such as a phenylurea moiety, which has been shown to be critical for potent FLT3 inhibition. Let's dissect the key structural features and their impact on activity.
Key Observation: The journey from a simple acetamide to a more elaborate phenylurea structure dramatically enhances binding affinity and cellular potency.
-
The Urea Moiety: The urea linkage provides a rigid and planar system that can participate in hydrogen bonding interactions within the kinase hinge region, a common feature of many kinase inhibitors.
-
The Terminal Phenyl Ring: Modifications to the terminal phenyl ring are crucial for achieving high potency and selectivity. The addition of fused heterocyclic ring systems to this phenyl ring has been a particularly fruitful strategy.
Below is a table summarizing the SAR of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives as inhibitors of FLT3-ITD-bearing MV4-11 cells.[1]
| Compound ID | R Group (Modification on the terminal phenyl ring) | MV4-11 IC50 (nM) |
| 16a | Imidazo[1,2-a]pyridin-2-yl | 1.8 |
| 16d | 7-Methoxyimidazo[1,2-a]pyridin-2-yl | 0.9 |
| 16i | 4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)phenyl | 0.4 |
| AC220 (Quizartinib) | 4-[7-(2-Morpholin-4-yl-ethoxy)imidazo[2,1-b][1][6]benzothiazol-2-yl]phenyl | 0.3 |
Analysis of the Data:
-
The introduction of a simple imidazo[1,2-a]pyridine group (16a ) results in potent inhibition of MV4-11 cells.
-
The addition of a methoxy group at the 7-position of the imidazo[1,2-a]pyridine ring (16d ) doubles the potency, suggesting that this region of the binding pocket can accommodate and favorably interact with an electron-donating group.
-
Extending the molecule with an additional phenyl ring (16i ) further enhances the potency, indicating the presence of a larger hydrophobic pocket that can be exploited for improved binding.
-
The highly potent and clinically evaluated FLT3 inhibitor, AC220 (Quizartinib), features a more complex heterocyclic system with a water-solubilizing morpholinoethoxy side chain.[2] This highlights the importance of not only optimizing for potency but also for pharmacokinetic properties like aqueous solubility.[2]
The following Graphviz diagram illustrates the general SAR trends for this class of compounds.
Caption: SAR progression of N-(5-tert-Butyl-1,2-oxazol-3-yl) based FLT3 inhibitors.
Comparison with Alternative Scaffolds: The Thioacetamide-Triazole Series
To provide a broader context, it is useful to compare the SAR of the N-(5-tert-Butyl-1,2-oxazol-3-yl) scaffold with that of other chemotypes targeting different biological pathways. For instance, a series of thioacetamide-triazoles has been investigated for their antibacterial activity against Escherichia coli.[7]
| Scaffold | Key Structural Features | Biological Target | Key SAR Observations |
| N-(5-tert-Butyl-1,2-oxazol-3-yl) Derivatives | Isoxazole ring, tert-butyl group, flexible linker, complex aromatic terminus | Protein Kinases (e.g., FLT3) | Modifications at the terminal aromatic moiety are critical for potency and selectivity.[1] |
| Thioacetamide-Triazole Derivatives | Aryl group, thioacetamide linker, 1,2,3-triazole ring | Bacterial Enzymes (e.g., CysK) | The 1,2,3-triazole ring is essential for activity, while substitutions on the aryl ring are well-tolerated.[7] |
This comparison highlights how different scaffolds are optimized for distinct biological targets, with specific substructures playing critical roles in determining the SAR for each series.
Experimental Protocols
The following are representative experimental protocols for the evaluation of N-(5-tert-Butyl-1,2-oxazol-3-yl) derivatives as FLT3 inhibitors.
In Vitro FLT3 Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the FLT3 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human FLT3 kinase domain, biotinylated peptide substrate, ATP, assay buffer, HTRF detection reagents.
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 384-well plate, add the test compound, recombinant FLT3 kinase, and the peptide substrate in the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add HTRF detection reagents. f. Read the plate on an HTRF-compatible reader to measure the level of substrate phosphorylation.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay (MV4-11 Cells)
Objective: To assess the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FLT3 activity.
Methodology:
-
Cell Line: MV4-11, a human acute myeloid leukemia cell line harboring an internal tandem duplication (ITD) mutation in the FLT3 gene.
-
Procedure: a. Seed MV4-11 cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add a cell viability reagent (e.g., CellTiter-Glo®) to each well. e. Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percent inhibition against the compound concentration.
The following workflow diagram illustrates the process of evaluating a potential FLT3 inhibitor.
Caption: A typical workflow for the preclinical evaluation of FLT3 inhibitors.
Conclusion
The N-(5-tert-Butyl-1,2-oxazol-3-yl) scaffold is a versatile starting point for the development of potent kinase inhibitors. The structure-activity relationship for this class of compounds is heavily influenced by the nature of the substituents appended to the core, particularly the terminal aromatic moiety. As exemplified by the development of FLT3 inhibitors, a systematic exploration of this chemical space, guided by in vitro and cell-based assays, can lead to the discovery of highly potent and selective drug candidates. Future work in this area may involve the exploration of novel linkers and the application of this privileged scaffold to other kinase targets.
References
- Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. PubMed.
- N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.
- Characterization and Biological Activity of Some New Derivatives Derived from Sulfamethoxazole Compound. Baghdad Science Journal.
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed.
- (PDF) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel
- Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. MDPI.
-
Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][6]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent. ACS Publications.
- 3-Amino-5-tert-butylisoxazole. CymitQuimica.
- Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. PubMed.
- Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
- 3-Amino-5-tert-butylisoxazole 97 55809-36-4. Sigma-Aldrich.
- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
- Novel Antimalarial Tetrazoles and Amides Active Against the Hemoglobin Degradation Pathway in Plasmodium falciparum. PubMed Central.
- 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | C7H12N2O | CID. PubChem.
- Biological activity of 3-(2-benzoxazol-5-yl)
- Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. PubMed.
- Synthesis of 3-amino-5-(t-butyl)isoxazole. PrepChem.com.
- N-(3-(tert-Butyl)isoxazol-5-yl)-2-chloroacetamide. BLDpharm.
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. MDPI.
Sources
- 1. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 55809-36-4: 3-Amino-5-tert-butylisoxazole | CymitQuimica [cymitquimica.com]
- 4. biolmolchem.com [biolmolchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with N-Heterocyclic Chloroacetamides
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific integrity. This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide and related N-heterocyclic chloroacetamides. We will explore the synthesis, characterization, and application of this class of compounds, offering insights into potential pitfalls and strategies for ensuring consistent and reliable outcomes.
While specific public data on this compound is limited, the principles discussed herein are broadly applicable to the wider class of N-heterocyclic chloroacetamides, which are frequently used as intermediates in the synthesis of biologically active molecules.
Synthesis of N-Heterocyclic Chloroacetamides: A Reproducible Foundation
The general and most common method for synthesizing N-aryl 2-chloroacetamides is through the chloroacetylation of the corresponding aryl amine.[1] This reaction, while seemingly straightforward, has several critical parameters that must be carefully controlled to ensure the reproducibility of the synthesis and the purity of the final compound.
Experimental Protocol: Synthesis of a Generic N-Heterocyclic Chloroacetamide
This protocol is a generalized procedure based on common laboratory practices for chloroacetylation.
Materials:
-
3-Amino-5-tert-butyl-1,2-oxazole (or other heterocyclic amine)
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the heterocyclic amine (1.0 eq) and the base (1.1 - 1.5 eq) in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive chloroacetyl chloride.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.0 - 1.2 eq) dropwise to the cooled solution. The slow addition helps to maintain the temperature and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers with brine to remove any remaining aqueous residue.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-heterocyclic chloroacetamide.
-
Characterization: Thoroughly characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2][3]
Causality in the Synthesis: Why Each Step Matters
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze chloroacetyl chloride.
-
Anhydrous Solvents: Water can react with both the acid chloride and the amine, leading to undesired byproducts and lower yields.
-
Cooling to 0 °C: The reaction is often highly exothermic. Cooling prevents the formation of impurities and potential degradation of the product.
-
Use of a Base: The reaction generates HCl as a byproduct. The base neutralizes the acid, preventing protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.
-
Thorough Characterization: Confirms that the desired product has been synthesized and is of sufficient purity for subsequent experiments. Impurities can interfere with downstream applications and lead to a lack of reproducibility.
Factors Influencing Experimental Reproducibility
The reproducibility of experiments using N-heterocyclic chloroacetamides, whether for further chemical synthesis or biological screening, is contingent on several factors beyond the initial synthesis.
| Factor | Impact on Reproducibility | Mitigation Strategy |
| Purity of the Chloroacetamide | Impurities can act as catalysts, inhibitors, or competing reactants in subsequent reactions, leading to variable yields and product profiles. In biological assays, impurities can have off-target effects. | Rigorous purification (e.g., column chromatography, recrystallization) and comprehensive characterization (NMR, MS, elemental analysis) are essential.[2][3] |
| Solvent Quality | Trace amounts of water or other reactive impurities in solvents can significantly affect reaction outcomes, especially in moisture-sensitive reactions. | Use freshly distilled or commercially available anhydrous solvents. Store solvents properly under an inert atmosphere. |
| Reaction Conditions | Temperature, reaction time, and stoichiometry are critical parameters. Small deviations can lead to different product ratios or incomplete reactions. | Precise control of reaction parameters using appropriate equipment (e.g., temperature controllers, syringe pumps for slow additions). |
| Atmospheric Control | Many reactions involving chloroacetamides are sensitive to air and moisture. | Conduct reactions under an inert atmosphere (nitrogen or argon) using appropriate glassware and techniques (e.g., Schlenk line). |
| Characterization Methods | Inconsistent application or interpretation of analytical techniques can lead to erroneous conclusions about product identity and purity. | Standardize analytical protocols and ensure proper calibration of instruments. Use multiple characterization techniques for confirmation. |
Visualization of the Experimental Workflow
A clear understanding of the experimental workflow is crucial for identifying potential sources of variability.
Caption: Workflow for reproducible experiments with N-heterocyclic chloroacetamides.
Comparative Analysis with Alternative Reagents
In many synthetic applications, N-heterocyclic chloroacetamides are used as electrophiles for nucleophilic substitution reactions. Understanding the alternatives can provide flexibility and potentially more robust experimental designs.
| Reagent Class | Advantages | Disadvantages |
| N-Heterocyclic Chloroacetamides | - Readily prepared from corresponding amines.[1]- Reactive electrophiles. | - Can be lachrymatory and skin irritants.[4][5][6][7][8]- Potential for over-alkylation or side reactions. |
| N-Heterocyclic Bromoacetamides | - More reactive than chloroacetamides, allowing for milder reaction conditions. | - Generally more expensive and less stable than chloroacetamides.- Higher reactivity can sometimes lead to more side products. |
| N-Heterocyclic Tosylates/Mesylates | - Good leaving groups.- Often crystalline and easy to handle. | - Requires an additional step to introduce the leaving group onto a hydroxy-functionalized heterocycle. |
Signaling Pathways and Mechanisms of Action
While this compound itself does not have a well-defined biological role in the provided literature, related isoxazole and benzisoxazole derivatives are known to possess a wide range of pharmacological activities, including analgesic, anticonvulsant, antipsychotic, and anticancer properties.[2] For example, the related compound AC220 is a potent FLT3 inhibitor for the treatment of Acute Myeloid Leukemia (AML).[9]
The chloroacetamide moiety is often used as a reactive handle to attach the heterocyclic core to a biological target, typically through covalent modification of a nucleophilic residue (e.g., cysteine) in a protein.
Caption: General mechanism of covalent modification by a reactive chloroacetamide.
Conclusion and Best Practices
Ensuring the reproducibility of experiments with N-heterocyclic chloroacetamides hinges on a meticulous approach to synthesis, purification, and characterization. The inherent reactivity of the chloroacetamide group makes this class of compounds susceptible to variability if experimental conditions are not rigorously controlled.
Key Takeaways for Researchers:
-
Purity is Paramount: The single most important factor for reproducibility is the purity of the N-heterocyclic chloroacetamide.
-
Comprehensive Characterization: Do not rely on a single analytical technique. Use a combination of NMR, MS, and, if possible, elemental analysis to confirm the identity and purity of your compound.
-
Standardize Protocols: Document all experimental parameters in detail and adhere to them strictly in subsequent experiments.
-
Consider Alternatives: If reproducibility issues persist, consider using alternative electrophiles that may be better suited to your specific application.
-
Safety First: Chloroacetamides can be hazardous. Always consult the Safety Data Sheet (SDS) and handle these compounds with appropriate personal protective equipment in a well-ventilated fume hood.[5][6][7][8]
By adhering to these principles, researchers can enhance the reliability and reproducibility of their experimental findings, contributing to the advancement of chemical and biomedical sciences.
References
-
Title: Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL: [Link]
-
Title: Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][2]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor Source: PubMed URL: [Link]
-
Title: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Source: MDPI URL: [Link]
-
Title: (PDF) N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Source: ResearchGate URL: [Link]
-
Title: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Source: PubChem URL: [Link]
- Title: Preparation of chloroacetamide Source: Google Patents URL
-
Title: Safety Data Sheet: 2-chloroacetamide Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: NIH URL: [Link]
-
Title: N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents Source: NIH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | C9H7ClN2OS | CID 919418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Off-Target Effects: A Comparative Guide to N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
A Senior Application Scientist's Perspective on Covalent Inhibitor Specificity
For researchers and drug development professionals, the allure of targeted covalent inhibitors is undeniable. By forming a permanent bond with their intended target, these molecules can offer enhanced potency and a prolonged duration of action. However, this very reactivity presents a double-edged sword: the potential for unintended, off-target interactions that can lead to toxicity and confound experimental results. This guide provides an in-depth comparison of the off-target effects of the covalent probe N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, placing it in context with relevant alternatives to inform experimental design and interpretation.
The core of our subject molecule is the N-(5-tert-Butyl-1,2-oxazol-3-yl) scaffold. Compounds bearing this moiety have shown potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1][2] The chloroacetamide group, on the other hand, is a reactive electrophile, or "warhead," designed to form a covalent bond with nucleophilic residues, most commonly cysteine, on the target protein.[3] This guide will therefore proceed under the well-founded hypothesis that this compound is a covalent inhibitor of FLT3.
The Covalent Conundrum: Comparing On- and Off-Target Profiles
To understand the off-target liabilities of this compound, we will compare it with two scientifically pertinent alternatives:
-
Quizartinib (AC220): A potent, non-covalent inhibitor of FLT3 that shares the N-(5-tert-Butyl-1,2-oxazol-3-yl) core. This allows us to dissect the contribution of the chloroacetamide warhead to the off-target profile.
-
Ibrutinib: An FDA-approved covalent inhibitor of Bruton's tyrosine kinase (BTK) that utilizes a different, less reactive acrylamide warhead. This provides a benchmark for comparing the off-target effects of different electrophilic groups.
| Compound | Primary Target(s) | Covalent Warhead | Key Off-Target Kinases | Rationale for Off-Target Profile |
| This compound | FLT3 (hypothesized) | Chloroacetamide | Numerous cysteine-containing proteins | The high reactivity of the chloroacetamide warhead can lead to non-specific labeling of accessible cysteine residues on a wide range of proteins. This can also lead to depletion of cellular glutathione, inducing oxidative stress. |
| Quizartinib (AC220) | FLT3, KIT | None (non-covalent) | PDGFRα, PDGFRβ, RET, CSF-1R | Off-target effects are primarily driven by the structural similarity of the ATP-binding pockets of related receptor tyrosine kinases.[1][2][4][5] |
| Ibrutinib | BTK | Acrylamide | TEC family kinases, EGFR, JAK3, HER2 | While the acrylamide group is reactive, its off-target profile is also influenced by the non-covalent interactions of the parent molecule with the ATP-binding sites of other kinases.[6][7] |
The "Warhead" and its Collateral Damage: A Mechanistic View
The off-target effects of covalent inhibitors are largely dictated by the reactivity of their electrophilic warhead. The chloroacetamide moiety in our compound of interest is a potent electrophile, readily undergoing nucleophilic substitution with the thiol group of cysteine residues. While this can lead to effective inhibition of the intended target, it also increases the likelihood of reacting with other accessible cysteines throughout the proteome, leading to a broad off-target profile. Such indiscriminate reactivity can result in cytotoxicity through various mechanisms, including the disruption of essential protein function and the induction of cellular stress.[8][9]
In contrast, the acrylamide warhead of Ibrutinib is a Michael acceptor, which is generally less reactive than a chloroacetamide.[10] This can contribute to a more favorable selectivity profile, although off-target effects still occur, as seen with Ibrutinib's activity against EGFR and other kinases.[6][7] Quizartinib, lacking a covalent warhead, exhibits off-target effects based on the reversible binding of the drug molecule to the ATP pockets of other kinases, a common phenomenon for kinase inhibitors.[4][5]
The following diagram illustrates a simplified signaling pathway for FLT3 and indicates where the inhibitors discussed in this guide exert their effects.
Caption: Simplified FLT3 signaling pathway and points of inhibition.
Experimental Protocols for Assessing Off-Target Effects
To empirically determine the off-target profile of a covalent inhibitor like this compound, a multi-pronged experimental approach is necessary. Here, we detail a workflow combining Cellular Thermal Shift Assay (CETSA) for target engagement and competitive chemoproteomics for proteome-wide selectivity profiling.
Experimental Workflow: Off-Target Profiling of Covalent Inhibitors
Caption: Workflow for off-target profiling of covalent inhibitors.
Detailed Step-by-Step Methodologies
1. Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
This protocol verifies that this compound engages its intended target, FLT3, in a cellular context.[11][12][13][14][15]
-
Cell Culture and Treatment:
-
Culture FLT3-expressing cells (e.g., MV4-11) to mid-log phase.
-
Harvest and resuspend cells in complete media.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[15]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.[14]
-
Separate the soluble and precipitated protein fractions by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Denature the protein samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for FLT3.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
2. Competitive Chemoproteomics for Proteome-Wide Off-Target Identification
This method identifies the full spectrum of proteins that covalently react with this compound in a cellular environment.[16][17][18]
-
Cell Treatment and Lysis:
-
Treat cultured cells with a range of concentrations of this compound or vehicle control for a defined period.
-
Lyse the cells in a buffer compatible with subsequent proteomics analysis.
-
-
Probe Labeling and Reporter Tagging:
-
Treat the cell lysates with a broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteines not blocked by the test compound.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
-
-
Protein Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the captured peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the peptides and corresponding proteins using a protein database search algorithm.
-
Quantify the relative abundance of each identified protein across the different treatment conditions. Proteins that show a dose-dependent decrease in abundance in the presence of this compound are considered its off-targets.
-
Conclusion and Future Directions
The chloroacetamide moiety of this compound endows it with potent, covalent inhibitory activity, likely directed at FLT3 kinase. However, this reactive group also presents a significant liability for off-target interactions. A thorough understanding of these off-target effects, gained through rigorous experimental approaches like CETSA and competitive chemoproteomics, is paramount for the accurate interpretation of data generated using this compound and for guiding the design of more selective covalent inhibitors. By comparing its profile to non-covalent analogues and covalent inhibitors with different warheads, researchers can make more informed decisions in their drug discovery and chemical biology endeavors.
References
-
Kato, Y., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Haematologica, 105(3), 724–734. [Link]
-
Kinase selectivity profiling of FLT3 inhibitors. ResearchGate. [Link]
-
Kampa-Schittenhelm, K. M., et al. (2013). Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms. Molecular Cancer, 12, 1-15. [Link]
-
Wang, A., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]
-
Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. (2022). YouTube. [Link]
-
A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (2023). ChemRxiv. [Link]
-
de Jésus, M. M., et al. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Journal of Medicinal Chemistry, 64(24), 17934–17957. [Link]
-
Lanning, B. R., et al. (2016). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 23(6), 730–740. [Link]
-
Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 169–188. [Link]
-
Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets. (2023). American Chemical Society. [Link]
-
Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. (2018). Blood, 132(Supplement 1), 4417. [Link]
-
Reja, R., et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(12), e3270. [Link]
-
Shannon, D. A., et al. (2014). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 23, 18–25. [Link]
-
Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). ACS Medicinal Chemistry Letters, 14(3), 329–335. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. (2021). Molecules, 26(11), 3299. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
Johnson, D. S., et al. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [Link]
-
Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures. (2022). bioRxiv. [Link]
-
Zhang, T., et al. (2021). Recent advances in the development of covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546–1563. [Link]
-
High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2014). Journal of the American Society for Mass Spectrometry, 25(1), 75–84. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols, 9(9), 2100–2122. [Link]
-
Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. (2023). ResearchGate. [Link]
-
A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. (2016). Biomedical Data Mining. [Link]
-
Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). ResearchGate. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2019). Platelets, 30(6), 785–792. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Characterization of BTK Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Non-covalent Mechanistic Signatures | bioRxiv [biorxiv.org]
- 8. youtube.com [youtube.com]
- 9. Computational covalent warhead design: QM/ML modeling of acrylamide warhead reactivity toward cysteine targets - American Chemical Society [acs.digitellinc.com]
- 10. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. news-medical.net [news-medical.net]
- 14. scispace.com [scispace.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Comparative Guide to Confirming the Mechanism of Action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide
A Senior Application Scientist's Guide to Mechanistic Elucidation
In the landscape of modern drug discovery, identifying a novel bioactive compound is merely the first step. The critical path to clinical translation lies in rigorously defining its mechanism of action (MoA). This guide provides a comprehensive framework for confirming the MoA of N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide, a compound we will refer to as "Compound X."
Compound X possesses a chloroacetamide functional group, a class of electrophilic warheads known to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. Based on these structural alerts, we hypothesize that Compound X is a covalent inhibitor of a key signaling kinase. This guide will detail a multi-faceted approach to test the hypothesis that Compound X acts as a covalent inhibitor of IκB kinase β (IKKβ), a central regulator of the NF-κB signaling pathway. This pathway is a critical driver of inflammation, immunity, and cell survival, making it a high-value therapeutic target.
We will compare the experimental profile of Compound X with that of a well-characterized proteasome inhibitor, Bortezomib, which also results in the inhibition of NF-κB signaling, but through a distinct, downstream mechanism.
Part 1: Direct Target Engagement and Covalent Modification
The first pillar of MoA confirmation is to demonstrate direct interaction between the compound and its putative target. For Compound X, this involves two key questions: Does it inhibit IKKβ kinase activity, and does it do so through a covalent mechanism?
Biochemical Kinase Inhibition Assay
Rationale: An in vitro kinase assay provides the most direct measure of a compound's ability to inhibit the enzymatic activity of its target, free from the complexity of a cellular environment. We will use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for quantifying kinase activity.
Experimental Protocol: IKKβ TR-FRET Assay
-
Reagents: Recombinant human IKKβ enzyme, biotinylated IκBα peptide substrate, ATP, LanthaScreen™ Tb-anti-ADP antibody, and ULight™-Streptavidin.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from 10 mM.
-
Assay Plate Setup: In a 384-well plate, add 2 µL of the compound dilutions.
-
Kinase Reaction: Add 4 µL of a solution containing IKKβ and the biotinylated IκBα substrate. Incubate for 15 minutes at room temperature to allow for potential covalent modification.
-
Initiate Reaction: Add 4 µL of ATP solution to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.
-
Detection: Add 10 µL of the detection mix (Tb-anti-ADP antibody and ULight™-Streptavidin). Incubate for 60 minutes.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader. The ratio of the acceptor (ULight™) to donor (Terbium) fluorescence is proportional to the amount of ADP produced.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve using a four-parameter logistic model.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
Rationale: To definitively prove a covalent mechanism, we must demonstrate that Compound X physically attaches to the IKKβ protein. High-resolution mass spectrometry (HRMS) can detect the mass shift caused by the addition of the compound to the protein.
Experimental Protocol: LC-MS Analysis
-
Incubation: Incubate recombinant IKKβ (1 µM) with a 5-fold molar excess of Compound X for 2 hours at room temperature. A DMSO control is run in parallel.
-
Sample Cleanup: Desalt the protein sample using a C4 ZipTip to remove excess compound and buffer salts.
-
Mass Spectrometry: Analyze the protein by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A mass increase corresponding to the molecular weight of Compound X (minus the chlorine atom, which is lost during the alkylation reaction) confirms covalent adduct formation.
Expected Data Summary:
The following table summarizes the expected results from these initial biochemical assays, comparing Compound X to a hypothetical non-covalent IKKβ inhibitor.
| Parameter | Compound X (Hypothesized) | Alternative (Non-Covalent IKKβ Inhibitor) |
| IKKβ IC50 (nM) | 50 | 75 |
| Mechanism | Covalent | Reversible |
| Mass Shift (Da) | +215.68 | No Shift |
Experimental Workflow for Target Engagement
Caption: Workflow for in vitro confirmation of IKKβ inhibition.
Part 2: Cellular Pathway Analysis
After confirming direct target engagement, the next step is to verify that Compound X modulates the intended signaling pathway within a cellular context. For the NF-κB pathway, the key event downstream of IKKβ activation is the phosphorylation and subsequent degradation of the inhibitor of κB, IκBα.
Rationale: Western blotting allows for the direct visualization and quantification of changes in the phosphorylation status of key pathway proteins. A potent IKKβ inhibitor should block the tumor necrosis factor-alpha (TNFα)-induced phosphorylation of IκBα.
Western Blot for Phospho-IκBα
Experimental Protocol: Cellular Pathway Modulation
-
Cell Culture: Seed HeLa cells in a 6-well plate and grow to 80-90% confluency.
-
Compound Treatment: Pre-treat cells with varying concentrations of Compound X (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for 2 hours.
-
Pathway Stimulation: Stimulate the cells with 10 ng/mL of TNFα for 15 minutes to activate the NF-κB pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of each protein sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα (Ser32) and total IκBα. A loading control, such as β-actin, should also be used.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the phospho-IκBα signal to total IκBα.
NF-κB Signaling Pathway and Points of Inhibition
Caption: The NF-κB pathway with inhibitory points for Compound X and Bortezomib.
Part 3: Functional Comparison with an Alternative Mechanism
To provide strong evidence for a specific MoA, it is crucial to compare the cellular phenotype induced by Compound X with that of a compound known to modulate the same pathway through a different mechanism. Bortezomib is a proteasome inhibitor. By preventing IκBα degradation, it also blocks NF-κB activation, but it does so downstream of IKKβ.
NF-κB Reporter Gene Assay
Rationale: A reporter gene assay provides a functional readout of pathway activity by measuring the transcription of an NF-κB-dependent reporter gene (e.g., luciferase). This assay will quantify the functional consequence of IKKβ inhibition.
Experimental Protocol: Luciferase Reporter Assay
-
Transfection: Co-transfect HEK293 cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with Compound X, Bortezomib, or a vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with 10 ng/mL of TNFα for 6 hours.
-
Lysis and Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the dose-dependent inhibition of NF-κB-driven transcription for each compound.
Comparative Data Summary:
This table presents a hypothetical comparison of the cellular activities of Compound X and Bortezomib.
| Assay | Readout | Compound X | Bortezomib | Rationale for Difference |
| Western Blot | Inhibition of IκBα Phosphorylation (IC50) | 150 nM | > 10,000 nM | Bortezomib acts downstream of the IKKβ-mediated phosphorylation step. |
| NF-κB Reporter | Inhibition of Luciferase Activity (IC50) | 200 nM | 20 nM | Both compounds effectively block the pathway, but Bortezomib is highly potent in this functional assay. |
| Cell Viability | Cytotoxicity (CC50) | > 20,000 nM | 50 nM | Bortezomib's inhibition of the entire proteasome system leads to greater general cytotoxicity. |
Conclusion
The proposed experimental workflow provides a robust and logical progression to confirm the mechanism of action of this compound (Compound X) as a covalent inhibitor of IKKβ.
-
Direct Target Engagement: TR-FRET and intact protein mass spectrometry will confirm direct, covalent inhibition of the IKKβ enzyme.
-
Cellular Pathway Modulation: Western blot analysis will demonstrate on-target activity in cells by showing a reduction in TNFα-stimulated IκBα phosphorylation.
-
Functional Differentiation: Comparing the cellular profile of Compound X with Bortezomib, a downstream inhibitor, will provide critical evidence for its specific mode of action. The key differentiator is that Compound X will inhibit IκBα phosphorylation, while Bortezomib will not.
This multi-tiered approach, combining biochemical, cellular, and comparative data, establishes a self-validating system that moves beyond simple activity measurements to provide a definitive and trustworthy confirmation of the compound's mechanism of action, a critical milestone in any drug development program.
References
| No. | Title | Source | URL |
| 1 | Covalent Kinase Inhibitors: Platforms, Progress, and Future Directions | Chemical Reviews | [Link] |
| 2 | The growing importance of covalent inhibitors in drug design | Expert Opinion on Drug Discovery | [Link] |
| 3 | Isoxazole, a privileged scaffold in medicinal chemistry: A comprehensive review | European Journal of Medicinal Chemistry | [Link] |
| 4 | The IKK-NF-κB pathway: a key player in cancer development and progression | Journal of Cellular and Molecular Medicine | [Link] |
| 5 | IKKβ: a key upstream regulator of the NF-κB signaling cascade | Cell Research | [Link] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
